molecular formula C17H19BrO4S B8131227 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B8131227
M. Wt: 399.3 g/mol
InChI Key: MZYZXRKPZDZXPV-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom attached to the phenyl ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a similar structure but with a benzyloxy group instead of a bromophenethoxy group.

    2-(4-Chlorophenethoxy)ethyl 4-methylbenzenesulfonate: This compound has a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity profile and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO4S/c1-14-2-8-17(9-3-14)23(19,20)22-13-12-21-11-10-15-4-6-16(18)7-5-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYZXRKPZDZXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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